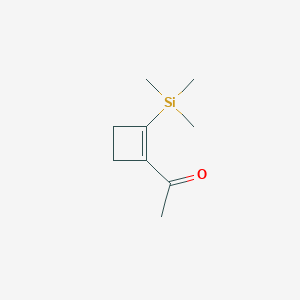
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is a compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound is a cyclobutene derivative that has a trimethylsilyl group attached to it, which gives it a high degree of stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone is not well understood, but it is believed to act as a nucleophile in chemical reactions. The trimethylsilyl group attached to the cyclobutene ring provides a high degree of stability and reactivity, which allows the compound to undergo a variety of chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. However, it has been shown to have low toxicity and is not considered to be mutagenic or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone in lab experiments include its high degree of stability and reactivity, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has low toxicity and is easy to handle in the lab. The limitations of using this compound include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the study of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, this compound could be used as a building block for the synthesis of new materials with unique properties, such as polymers or nanoparticles. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic chemistry.
Métodos De Síntesis
The synthesis of 1-(2-Trimethylsilylcyclobuten-1-yl)ethanone involves the reaction of cyclobutene with trimethylsilyl chloride in the presence of a Lewis acid catalyst. The reaction proceeds via a Friedel-Crafts type mechanism, where the trimethylsilyl chloride acts as an electrophile and the cyclobutene acts as a nucleophile. The resulting compound is then purified using standard organic chemistry techniques, such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone has been studied extensively in the field of organic chemistry due to its unique chemical properties. This compound can undergo a variety of chemical reactions, such as Diels-Alder reactions, Michael additions, and Wittig reactions, which make it a valuable building block for the synthesis of more complex organic molecules. Additionally, this compound has been used as a precursor for the synthesis of natural products, such as the sesquiterpene (-)-cubenol.
Propiedades
Número CAS |
143370-56-3 |
|---|---|
Nombre del producto |
1-(2-Trimethylsilylcyclobuten-1-yl)ethanone |
Fórmula molecular |
C9H16OSi |
Peso molecular |
168.31 g/mol |
Nombre IUPAC |
1-(2-trimethylsilylcyclobuten-1-yl)ethanone |
InChI |
InChI=1S/C9H16OSi/c1-7(10)8-5-6-9(8)11(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
GIEVYCDCOSWCGL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(CC1)[Si](C)(C)C |
SMILES canónico |
CC(=O)C1=C(CC1)[Si](C)(C)C |
Sinónimos |
Ethanone, 1-[2-(trimethylsilyl)-1-cyclobuten-1-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



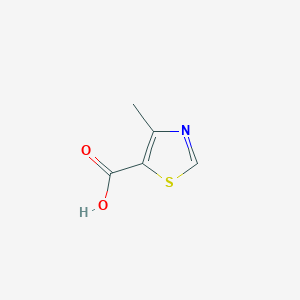
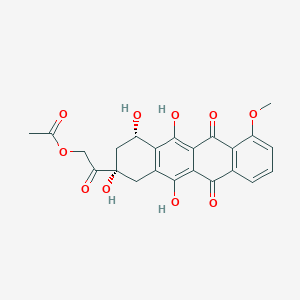
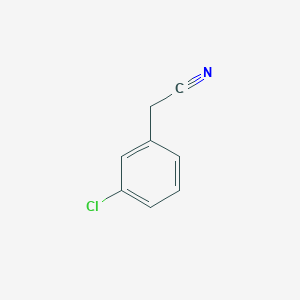
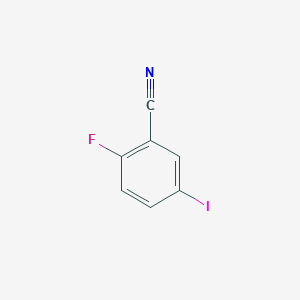
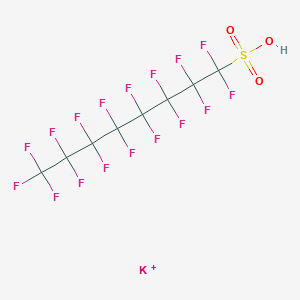
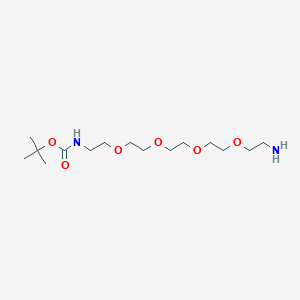
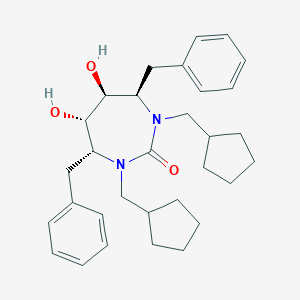
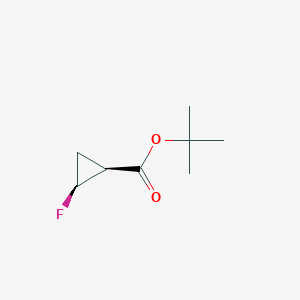
![3-Phenylpropionic acid, 5-methoxy-2-[2,3-dimethoxyphenyl]-](/img/structure/B128500.png)
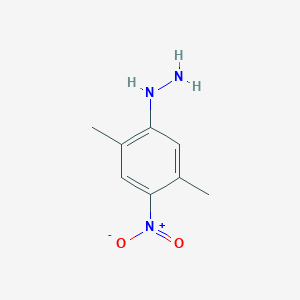
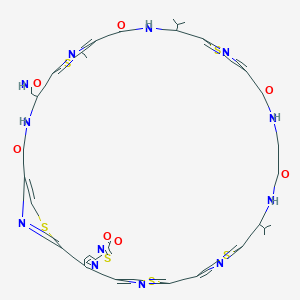
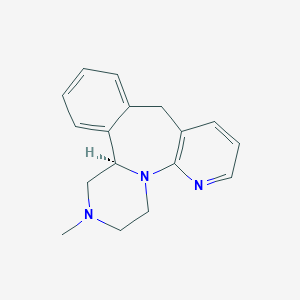
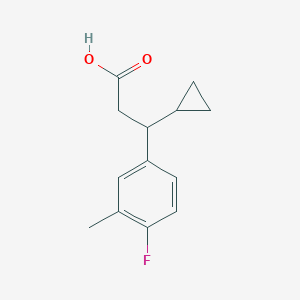
![(E)-But-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B128515.png)